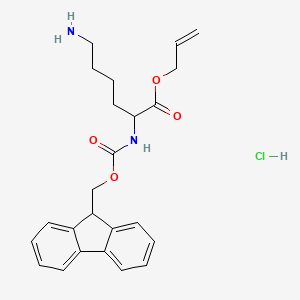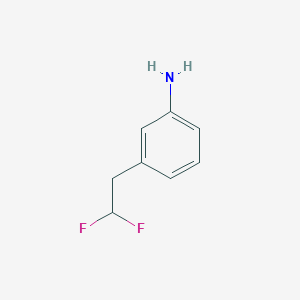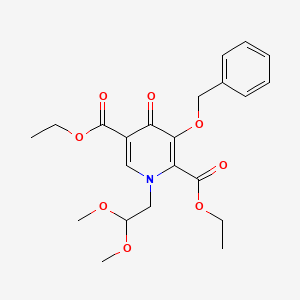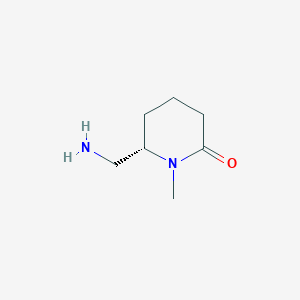
(S)-6-(Aminomethyl)-1-methylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-(Aminomethyl)-1-methylpiperidin-2-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidinone ring substituted with an aminomethyl group and a methyl group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Aminomethyl)-1-methylpiperidin-2-one can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-component reaction involving an aldehyde, ammonia, and hydrogen cyanide to form α-aminonitriles, which can then be hydrolyzed to yield the desired compound . Another method involves the catalytic aza-alkylation of indoles, where an indole, aldehyde, and amine react to form the aminomethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-(Aminomethyl)-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-6-(Aminomethyl)-1-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (S)-6-(Aminomethyl)-1-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This compound can modulate various biochemical pathways, leading to its effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-6-(Aminomethyl)-1-methylpiperidin-2-one: The enantiomer of the compound, which may have different biological activities.
4-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group, used in different applications.
N-Methylpiperidin-2-one: A structurally similar compound without the aminomethyl group.
Uniqueness
(S)-6-(Aminomethyl)-1-methylpiperidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its chiral nature allows for enantioselective interactions in biological systems, making it valuable in drug development and other research areas .
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(6S)-6-(aminomethyl)-1-methylpiperidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-9-6(5-8)3-2-4-7(9)10/h6H,2-5,8H2,1H3/t6-/m0/s1 |
Clé InChI |
UZROTGQLNCFZQP-LURJTMIESA-N |
SMILES isomérique |
CN1[C@@H](CCCC1=O)CN |
SMILES canonique |
CN1C(CCCC1=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-((4-([1,1'-Biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)pentanoic acid](/img/structure/B12823665.png)
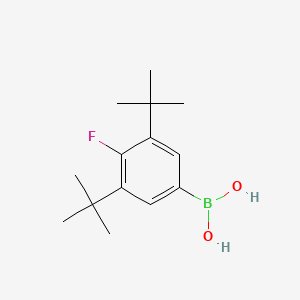
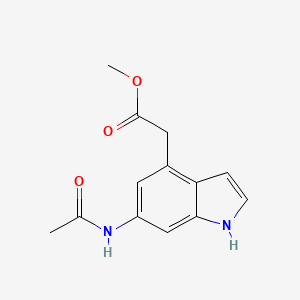

![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12823679.png)
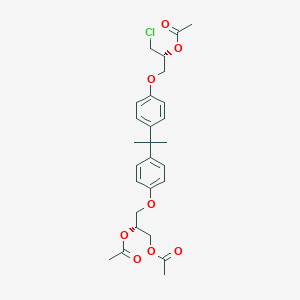

![1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea](/img/structure/B12823722.png)
